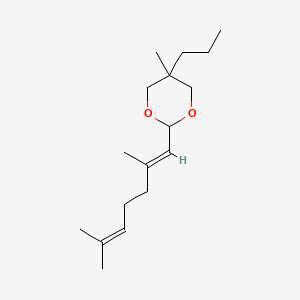
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide
Preparation Methods
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves several steps. One common method includes the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction conditions typically involve a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential as an insecticide makes it valuable in agricultural research for pest management.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of fragrances and taste enhancers, contributing to the flavor and fragrance industry.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. In the case of its insecticidal properties, the compound likely disrupts the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with neurotransmitter functions.
Comparison with Similar Compounds
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane can be compared with similar compounds such as:
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound is also used in fragrances and has similar insecticidal properties.
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol:
The uniqueness of this compound lies in its specific structural features and the range of its applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
7212-99-9 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-5-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H30O2/c1-6-10-17(5)12-18-16(19-13-17)11-15(4)9-7-8-14(2)3/h8,11,16H,6-7,9-10,12-13H2,1-5H3/b15-11+ |
InChI Key |
RIIZJSVMCGCUBU-RVDMUPIBSA-N |
Isomeric SMILES |
CCCC1(COC(OC1)/C=C(\C)/CCC=C(C)C)C |
Canonical SMILES |
CCCC1(COC(OC1)C=C(C)CCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















